molecular formula C40H81NO7PS+ B1211239 2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

Cat. No.: B1211239
M. Wt: 751.1 g/mol
InChI Key: CJNCGLSWHABGOT-KXQOOQHDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl thio-PC, formally known as 1-O-hexadecanoyl-2-thio-R-(hexadecanoyl)-sn-glycerol-3-phosphocholine, is a chromogenic substrate for phospholipase A2 (PLA2). This compound contains a palmitoyl thioester at the sn-2 position of the glycerol backbone. It is primarily used in biochemical research to measure PLA2 activity due to its ability to yield a free thiol upon hydrolysis, which reacts with Ellman’s reagent to produce a bright yellow product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl thio-PC involves the esterification of glycerol with palmitic acid and the subsequent introduction of a thioester group at the sn-2 position. The reaction typically requires the use of a strong acid catalyst and anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

While specific industrial production methods for Palmitoyl thio-PC are not widely documented, the general approach involves large-scale esterification and purification processes. These methods ensure high purity and yield, which are critical for its use in research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoyl thio-PC is unique due to its chromogenic properties, which allow for the convenient and accurate measurement of PLA2 activity. The presence of the palmitoyl thioester at the sn-2 position distinguishes it from other similar compounds and enhances its utility in biochemical assays .

Properties

Molecular Formula

C40H81NO7PS+

Molecular Weight

751.1 g/mol

IUPAC Name

2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1

InChI Key

CJNCGLSWHABGOT-KXQOOQHDSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
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2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
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2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
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2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
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2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
Reactant of Route 6
2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

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